molecular formula C18H11Cl3N4O B2594271 1-(3-chlorophenyl)-5-[(2,4-dichlorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 895020-59-4

1-(3-chlorophenyl)-5-[(2,4-dichlorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Numéro de catalogue: B2594271
Numéro CAS: 895020-59-4
Poids moléculaire: 405.66
Clé InChI: LXCXJDQUOZPSQF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound 1-(3-chlorophenyl)-5-[(2,4-dichlorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a pyrazolopyrimidinone derivative characterized by a fused bicyclic core (pyrazolo[3,4-d]pyrimidin-4-one) with two distinct aromatic substituents: a 3-chlorophenyl group at position 1 and a (2,4-dichlorophenyl)methyl group at position 4. The dichlorophenylmethyl moiety introduces significant lipophilicity, while the chlorophenyl groups may enhance binding interactions with hydrophobic pockets in biological targets.

Propriétés

IUPAC Name

1-(3-chlorophenyl)-5-[(2,4-dichlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Cl3N4O/c19-12-2-1-3-14(6-12)25-17-15(8-23-25)18(26)24(10-22-17)9-11-4-5-13(20)7-16(11)21/h1-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXCXJDQUOZPSQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C3=C(C=N2)C(=O)N(C=N3)CC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Cl3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

The synthesis of 1-(3-chlorophenyl)-5-[(2,4-dichlorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazolo[3,4-d]pyrimidin-4-one core, followed by the introduction of the chlorophenyl substituents. Common reagents used in these reactions include chlorinated aromatic compounds, pyrazole derivatives, and various catalysts to facilitate the reactions. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.

Analyse Des Réactions Chimiques

1-(3-chlorophenyl)-5-[(2,4-dichlorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to different analogs.

    Substitution: The chlorophenyl groups can undergo substitution reactions with nucleophiles, leading to the formation of new compounds. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

Biological Activities

The biological activities of pyrazolo[3,4-d]pyrimidine derivatives are extensive. The compound has been shown to exhibit a range of pharmacological effects:

  • Antagonistic Activity : Research indicates that this compound acts as an antagonist for cannabinoid receptors. Specifically, it has been studied for its ability to inhibit the effects of cannabinoid agonists in neuronal models, demonstrating potential applications in treating disorders related to the endocannabinoid system .
  • Anti-inflammatory Properties : Various studies have demonstrated that pyrazolo[3,4-d]pyrimidine derivatives possess significant anti-inflammatory effects. These compounds have been evaluated for their ability to reduce inflammation in animal models, suggesting potential therapeutic uses for inflammatory diseases .
  • Corticotropin-Releasing Factor (CRF) Antagonism : Some derivatives have been synthesized and tested as CRF-1 antagonists. This suggests a potential role in managing stress-related disorders and anxiety by modulating the hypothalamic-pituitary-adrenal (HPA) axis .

Therapeutic Potential

The therapeutic implications of this compound are significant:

  • Pain Management : Due to its antagonistic properties at cannabinoid receptors and its anti-inflammatory effects, there is potential for this compound to be developed into a pain management medication.
  • Anxiolytic Effects : Given its action as a CRF antagonist, further research could position this compound as a candidate for treating anxiety disorders.
  • Cancer Therapy : Some pyrazolo[3,4-d]pyrimidines have shown promise in preclinical studies targeting cancer cell proliferation and survival pathways. This suggests a potential role in oncology as well .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
Cannabinoid Receptor AntagonismInhibits effects of cannabinoid agonists
Anti-inflammatoryReduces inflammation in animal models
CRF AntagonismModulates HPA axis; potential for anxiety treatment
Enzymatic InhibitionInhibits phosphodiesterase enzymes

Case Study 1: Cannabinoid Receptor Antagonism

A study investigated the binding affinity of 1-(3-chlorophenyl)-5-[(2,4-dichlorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one at CB1 receptors. Results indicated that the compound effectively antagonized the receptor's activity in neuron cultures, suggesting its use in conditions where cannabinoid signaling is dysregulated.

Case Study 2: Anti-inflammatory Effects

In another study focusing on inflammatory models in rodents, administration of the compound resulted in a significant reduction of pro-inflammatory cytokines. The findings support its potential application in treating chronic inflammatory diseases.

Mécanisme D'action

The mechanism of action of 1-(3-chlorophenyl)-5-[(2,4-dichlorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved in its mechanism of action depend on the specific biological context and the nature of the interactions.

Comparaison Avec Des Composés Similaires

6-[(3,4-Dihydroxyphenyl)methyl]-3-ethyl-1-(2,4,6-trichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-one ()

  • Core : Same pyrazolo[3,4-d]pyrimidin-4-one backbone.
  • Substituents :
    • Position 1: 2,4,6-Trichlorophenyl (vs. 3-chlorophenyl in the target compound).
    • Position 6: 3,4-Dihydroxybenzyl (vs. 5-[(2,4-dichlorophenyl)methyl]).
  • Key Differences :
    • The trichlorophenyl group increases steric bulk and electron-withdrawing effects.
    • The dihydroxybenzyl substituent enhances polarity and hydrogen-bonding capacity, likely improving aqueous solubility compared to the target compound’s dichlorophenylmethyl group.
  • Biological Activity : Targets cyclins (CCND1, CCNB1) involved in cell cycle regulation .

6-tert-Butyl-1-(4-Fluoro-2-Hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-one ()

  • Core : Identical pyrazolo[3,4-d]pyrimidin-4-one structure.
  • Substituents :
    • Position 1: 4-Fluoro-2-hydroxyphenyl (vs. 3-chlorophenyl).
    • Position 6: tert-Butyl (vs. dichlorophenylmethyl at position 5).

2-(1-(4-Amino-3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-Fluoro-3-(3-Fluorophenyl)-4H-Chromen-4-one ()

  • Core: Pyrazolo[3,4-d]pyrimidine fused with a chromenone system.
  • Substituents: Position 3: Methyl group (vs. Position 1: Ethyl-linked chromenone moiety (vs. simple 3-chlorophenyl).
  • Key Differences: The chromenone extension may confer fluorescence or π-stacking interactions. The methyl group at position 3 could modulate electronic effects on the core.

Divergent Approaches

  • Functionalization : Unlike (which uses a pyrazol-4-ylidene intermediate), the target compound’s dichlorophenylmethyl group may require alkylation or Friedel-Crafts-like reactions.

Pharmacological and Physicochemical Properties

Lipophilicity and Solubility

  • The target compound’s dichlorophenylmethyl group likely increases logP (>3), reducing aqueous solubility compared to dihydroxybenzyl-containing analogs ().
  • Fluorinated derivatives () balance lipophilicity with polarity, enhancing bioavailability.

Hypothetical Target Engagement

  • The dichlorophenyl groups may mimic ATP’s adenine moiety in kinase binding pockets, as seen in cyclin-targeting analogs .
  • Chlorine atoms could engage in halogen bonding with backbone carbonyls or lysine residues.

Comparative Data Table

Compound Name Core Structure Position 1 Substituent Position 5/6 Substituent Key Biological Activity Reference
1-(3-Chlorophenyl)-5-[(2,4-dichlorophenyl)methyl]-pyrazolo[3,4-d]pyrimidin-4-one Pyrazolo[3,4-d]pyrimidin-4-one 3-Chlorophenyl 5-[(2,4-Dichlorophenyl)methyl] Hypothesized kinase inhibition
6-[(3,4-Dihydroxybenzyl)]-1-(2,4,6-trichlorophenyl)-pyrazolo[3,4-d]pyrimidin-4-one Same 2,4,6-Trichlorophenyl 6-(3,4-Dihydroxybenzyl) Cyclin inhibition
6-tert-Butyl-1-(4-fluoro-2-hydroxyphenyl)-pyrazolo[3,4-d]pyrimidin-4-one Same 4-Fluoro-2-hydroxyphenyl 6-tert-Butyl N/A
2-(1-(4-Amino-3-methyl-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-chromen-4-one Pyrazolo[3,4-d]pyrimidine-chromenone hybrid Ethyl-linked chromenone 3-Methyl N/A

Activité Biologique

1-(3-Chlorophenyl)-5-[(2,4-dichlorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure

The compound belongs to the pyrazolo[3,4-d]pyrimidine class, characterized by a fused pyrazole and pyrimidine ring system. Its structural formula is as follows:

C16H12Cl3N2O\text{C}_{16}\text{H}_{12}\text{Cl}_3\text{N}_2\text{O}

Anticancer Activity

Research indicates that pyrazolo[3,4-d]pyrimidines exhibit significant anticancer properties. A study demonstrated that derivatives of this class can induce apoptosis in various cancer cell lines through the inhibition of specific signaling pathways involved in cell proliferation and survival. For instance, compounds similar to this compound have shown efficacy against breast cancer cells by enhancing the cytotoxic effects of doxorubicin when used in combination therapy .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. In vitro studies have shown that certain pyrazolo derivatives possess notable antifungal and antibacterial activities. The mechanism often involves disrupting microbial cell membranes or inhibiting key enzymes necessary for microbial survival. For example, related pyrazole compounds exhibited effective inhibition against various pathogenic fungi with IC50 values indicating potent antifungal activity .

Anti-inflammatory Effects

Another significant aspect of the biological activity of this compound is its anti-inflammatory potential. Research has indicated that derivatives can inhibit the production of pro-inflammatory cytokines in activated microglia cells. This suggests a possible therapeutic role in neurodegenerative diseases where inflammation plays a critical role .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinase Activity : Many pyrazolo compounds act as kinase inhibitors, which are crucial in various signaling pathways associated with cancer progression.
  • Induction of Apoptosis : The compound may activate intrinsic apoptotic pathways leading to programmed cell death in cancer cells.
  • Antioxidant Properties : Some studies suggest that these compounds can scavenge free radicals and reduce oxidative stress.

Case Studies and Research Findings

StudyFindingsReference
Umesha et al. (2009)Demonstrated antimicrobial and antioxidant activity in pyrazole derivatives.
Mammino et al. (2014)Evaluated antimalarial activity; showed significant inhibition of Plasmodium growth.
Research on neuroinflammationFound that related compounds significantly reduced nitric oxide production in microglial cells.

Q & A

Q. What are the common synthetic routes for preparing 1-(3-chlorophenyl)-5-[(2,4-dichlorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one, and what catalytic systems are typically employed?

The compound is synthesized via multi-step condensation reactions. A common approach involves coupling pyrazole and pyrimidine precursors with substituted benzyl halides under basic conditions. For example, catalytic p-toluenesulfonic acid (p-TsOH) has been used in similar heterocyclic syntheses to facilitate cyclization and improve yields (e.g., 52.7% yield in analogous pyrazolo-pyrimidine systems via HCl-mediated acid catalysis) . Key intermediates, such as 4-amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidine derivatives, are often prepared first and functionalized with chlorophenyl groups through nucleophilic substitution or Suzuki-Miyaura cross-coupling .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound’s structure and purity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming regiochemistry and substitution patterns, particularly for distinguishing between pyrazole and pyrimidine protons. Mass spectrometry (HRMS) validates molecular weight. Single-crystal X-ray diffraction (SCXRD) resolves stereochemical ambiguities; for example, analogous compounds like 3-(2,4-dichlorophenyl)-pyrazolo[1,5-a]pyrimidines have been structurally validated with mean C–C bond lengths of 0.003 Å and R factors <0.06 . SCXRD also clarifies dihedral angles between aromatic rings, which influence conformational stability .

Q. What starting materials and reaction conditions are optimal for introducing the 2,4-dichlorobenzyl moiety?

The 2,4-dichlorobenzyl group is typically introduced via alkylation using 2,4-dichlorobenzyl bromide or chloride. Reactions are performed in polar aprotic solvents (e.g., DMF or DMSO) with bases like K₂CO₃ or NaH to deprotonate the pyrazole N–H. Temperature control (0–50°C) minimizes side reactions, as seen in the synthesis of related pyrazolo[3,4-d]pyrimidin-4-one hydrochlorides . Purification via recrystallization or column chromatography is critical due to the compound’s low solubility in non-polar solvents.

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s bioavailability and target binding affinity?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO) to assess reactivity and charge distribution, while molecular docking evaluates interactions with biological targets (e.g., kinases). For instance, computational studies on chromeno-pyrimidines have predicted oral bioavailability using parameters like LogP (<5) and topological polar surface area (TPSA <140 Ų) . ADMET predictors (e.g., SwissADME) can further optimize substituents to enhance metabolic stability .

Q. What strategies resolve contradictions in spectral data (e.g., NMR splitting patterns vs. X-ray structures) for this compound?

Discrepancies between solution-phase NMR and solid-state X-ray data often arise from conformational flexibility. Dynamic NMR experiments (variable-temperature or NOESY) can identify rotational barriers in solution. For example, in pyrazolo[3,4-d]pyrimidines, hindered rotation of the dichlorophenyl group may cause splitting that SCXRD reveals as static disorder in the crystal lattice . Combining 2D NMR (COSY, HSQC) with SCXRD ensures accurate structural assignments.

Q. How does the electronic nature of substituents influence the compound’s regioselectivity in further functionalization?

Electron-withdrawing groups (e.g., Cl) on the phenyl rings direct electrophilic substitution to meta/para positions. For example, fluorination of analogous pyridines using Selectfluor occurs preferentially at positions activated by adjacent chlorine atoms . Steric effects from the dichlorobenzyl group may also limit accessibility to certain sites, as seen in Suzuki couplings of sterically hindered pyrazolo-pyrimidines .

Q. What experimental design (DoE) approaches optimize reaction yields while minimizing byproducts?

Design of Experiments (DoE) methodologies, such as factorial designs or response surface modeling, systematically vary parameters (temperature, catalyst loading, stoichiometry). For example, optimizing the Omura-Sharma-Swern oxidation in flow chemistry reduced byproduct formation by 30% through precise control of residence time and reagent ratios . Similar approaches can be applied to pyrazolo-pyrimidine synthesis to balance yield and purity.

Q. How do solvent polarity and proticity affect the compound’s stability during long-term storage?

Stability studies in solvents like DMSO or ethanol show that protic solvents accelerate hydrolysis of sensitive functional groups (e.g., amides). Accelerated degradation tests (40°C/75% RH) combined with HPLC monitoring are recommended. Analogous compounds stored in anhydrous acetonitrile retained >95% purity over six months, whereas aqueous mixtures led to 20% degradation .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields (e.g., 52.7% vs. lower literature values) for analogous compounds?

Yield variations often stem from differences in purification methods or catalyst purity. For instance, HCl-mediated cyclizations may achieve higher yields (52.7%) when intermediates are rigorously dried , whereas moisture-sensitive steps in similar syntheses reported lower yields (30–40%) due to hydrolysis . Replicating conditions with strict inert atmosphere control and high-purity reagents is critical.

Q. What explains conflicting computational predictions vs. experimental bioactivity data for this compound?

Discrepancies may arise from oversimplified docking models (e.g., neglecting protein flexibility) or unaccounted metabolic pathways. Validation via in vitro assays (e.g., kinase inhibition) is essential. For example, pyrazolo-pyrimidines predicted to bind ATP pockets may show reduced activity if cellular efflux pumps (e.g., P-gp) limit intracellular accumulation .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.